molecular formula C30H16N2O4S B2370227 (E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 3-oxo-3H-benzo[f]chromene-2-carboxylate CAS No. 476364-81-5

(E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 3-oxo-3H-benzo[f]chromene-2-carboxylate

Cat. No.: B2370227
CAS No.: 476364-81-5
M. Wt: 500.53
InChI Key: LZTOVDCDQNCQSH-HMMYKYKNSA-N
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Description

The compound "(E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 3-oxo-3H-benzo[f]chromene-2-carboxylate" is a hybrid heterocyclic molecule featuring a benzo[d]thiazole moiety linked via a cyanovinyl bridge to a benzo[f]chromene carboxylate ester. Its structure combines electron-deficient (cyanovinyl) and electron-rich (chromene) components, making it a candidate for applications in optoelectronics or pharmaceuticals. The stereochemistry (E-configuration) is critical for its electronic properties, as conjugation across the double bond enhances π-orbital overlap .

Properties

IUPAC Name

[4-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]phenyl] 3-oxobenzo[f]chromene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H16N2O4S/c31-17-20(28-32-25-7-3-4-8-27(25)37-28)15-18-9-12-21(13-10-18)35-29(33)24-16-23-22-6-2-1-5-19(22)11-14-26(23)36-30(24)34/h1-16H/b20-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZTOVDCDQNCQSH-HMMYKYKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C(=O)OC4=CC=C(C=C4)C=C(C#N)C5=NC6=CC=CC=C6S5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C(=O)OC4=CC=C(C=C4)/C=C(\C#N)/C5=NC6=CC=CC=C6S5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 3-oxo-3H-benzo[f]chromene-2-carboxylate is a derivative of benzochromene, a class of compounds known for their diverse biological activities, particularly in the field of cancer research. This article explores the biological activity of this compound, focusing on its antiproliferative effects against various cancer cell lines, mechanisms of action, and potential applications in therapeutic settings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzochromene backbone and subsequent modifications to introduce the benzo[d]thiazole moiety and cyanovinyl group. The structural features contribute to its biological properties, particularly its ability to interact with cellular targets.

Antiproliferative Effects

Research has indicated that derivatives of benzochromene exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds related to This compound have shown promising results in inhibiting the proliferation of human non-small cell lung cancer (NSCLC) cell lines such as A549 and NCI-H460. In vitro studies have demonstrated that certain derivatives can induce apoptosis and cell cycle arrest while elevating intracellular reactive oxygen species (ROS) levels, suggesting a potential mechanism for their antitumor activity .

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Induction of Apoptosis: The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest: It has been observed that certain derivatives cause cell cycle arrest at specific phases, which is crucial for halting tumor growth.
  • ROS Generation: Increased ROS levels can lead to oxidative stress within cells, contributing to apoptosis and other forms of cellular damage that are detrimental to cancer cells .

Comparative Analysis

A comparative analysis of various benzochromene derivatives reveals differences in their biological activities based on structural modifications. The following table summarizes key findings from recent studies on related compounds:

Compound NameCell Lines TestedIC50 (µM)Mechanism of Action
Compound 5eA549, NCI-H460< 10Apoptosis induction, ROS elevation
Compound 6gA549> 20Low cytotoxicity, fluorescence probe
Compound XMCF-7< 5Cell cycle arrest, topoisomerase inhibition

Case Studies

Several studies have focused on the biological evaluation of compounds similar to This compound . For instance:

  • Study on Antitumor Activity: A recent study synthesized various benzochromene derivatives and evaluated their cytotoxicity against MCF-7 breast cancer cells. The results indicated that specific substitutions significantly enhanced antiproliferative effects compared to unmodified compounds .
  • Mechanistic Insights: Another investigation revealed that certain derivatives could inhibit acetylcholinesterase and exhibit antioxidative properties, highlighting their potential dual role in cancer therapy and neuroprotection .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, primarily due to the presence of the benzo[d]thiazole and chromene cores. Research indicates that derivatives of benzo[d]thiazole are known to possess:

  • Antimicrobial Properties : Many compounds with similar structural features have demonstrated effectiveness against various pathogens.
  • Anticancer Activities : Studies suggest that compounds containing benzo[d]thiazole can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth and metastasis .

Case Studies

  • Inhibitory Activity Against Acetylcholinesterase :
    A study on related compounds showed that derivatives based on coumarin and thiazole exhibited significant inhibitory activity against acetylcholinesterase, an enzyme linked to Alzheimer's disease. The synthesized compounds were evaluated for their inhibitory effects, providing insights into their potential as therapeutic agents for neurodegenerative diseases .
  • Matrix Metalloproteinases Inhibition :
    Similar compounds have been studied for their ability to inhibit matrix metalloproteinases (MMPs), which play a crucial role in cancer metastasis. The unique structure of (E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 3-oxo-3H-benzo[f]chromene-2-carboxylate may enhance selectivity towards specific MMPs, thereby reducing side effects associated with traditional treatments.

Potential Applications

The potential applications of this compound span several fields:

  • Pharmaceutical Development : Its unique structure makes it a candidate for developing new drugs targeting neurological disorders and cancers.
  • Fluorescent Probes : Modifications of the compound have been explored for use as fluorescent probes in biological imaging, particularly in detecting reactive oxygen species due to its strong photophysical properties .

Comparative Data Table

Compound NameStructure FeaturesBiological Activity
Benzo[d]thiazole derivativesContains benzo[d]thiazole coreAntimicrobial, anticancer
Piperidine sulfonamidesSulfonamide linked to piperidineCNS activity, potential analgesics
Cyanovinyl compoundsVinyl cyanide groupAntiviral, anticancer

Chemical Reactions Analysis

Nucleophilic Addition at the Cyanovinyl Group

The electron-deficient cyanovinyl group (C=C-CN) facilitates nucleophilic additions. This reactivity is critical for forming heterocyclic derivatives:

Reaction TypeReagents/ConditionsProduct FormedReference
Michael AdditionAmines, thiols in basic mediumAdducts with N- or S-nucleophiles
Cycloaddition1,3-Dienes under thermal conditionsSix-membered fused ring systems

Example: Reaction with indole derivatives forms spirocyclic compounds via tandem addition-cyclization pathways .

Ester Hydrolysis and Transesterification

The phenyl ester group undergoes hydrolysis or transesterification under acidic/basic conditions:

Reaction TypeConditionsOutcomeReference
Acidic HydrolysisHCl/H<sub>2</sub>O (reflux)Carboxylic acid derivative
TransesterificationAlcohols with catalytic acidAlkyl ester analogs

The ester’s lability enables modular derivatization for pharmacological optimization.

Electrophilic Substitution on the Benzo[d]thiazole Ring

The benzo[d]thiazole moiety participates in electrophilic aromatic substitution (EAS):

Reaction TypeReagentsPosition SubstitutedReference
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>C-5 or C-6 positions
HalogenationCl<sub>2</sub>/FeCl<sub>3</sub>C-5 position

Substituents on the thiazole ring modulate electronic properties and bioactivity.

Chromene Ring Functionalization

The 3-oxo-3H-benzo[f]chromene system undergoes ring-opening and oxidation:

Reaction TypeConditionsProductsReference
Base-Mediated Ring OpeningNaOH/EtOHDicarboxylic acid derivatives
OxidationKMnO<sub>4</sub>/H<sub>2</sub>OQuinone derivatives

Pd-Catalyzed Cross-Couplings

The aromatic phenyl group enables coupling reactions for structural diversification:

Reaction TypeConditionsOutcomeReference
Suzuki CouplingAryl boronic acids, Pd(PPh<sub>3</sub>)<sub>4</sub>Biaryl derivatives

Example: Coupling with phenylboronic acid introduces substituents at the para position .

Key Mechanistic Insights

  • Stereoelectronic Effects : The (E)-configuration of the cyanovinyl group directs regioselectivity in nucleophilic additions .

  • Solvent Influence : Polar aprotic solvents (e.g., DMF) enhance reaction rates for cycloadditions .

  • Catalytic Systems : Palladium catalysts with bulky phosphine ligands improve cross-coupling yields .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

A closely related compound, [3-(1,3-benzothiazol-2-yl)-4-oxochromen-7-yl] (E)-3-phenylprop-2-enoate (CAS: 587003-93-8), shares the benzothiazole and chromene framework but differs in substituents (Table 1). Key distinctions include:

  • Substituent on Chromene : The target compound has a 3-oxo-3H-benzo[f]chromene-2-carboxylate group, whereas the analogue features a 4-oxochromen-7-yl cinnamate.
  • Bridging Group: The target uses a cyanovinyl linker, while the analogue employs a phenylpropenoate (cinnamate) bridge.

Table 1: Structural and Physicochemical Comparison

Property Target Compound Analogous Compound ([8])
Molecular Formula C₃₀H₁₆N₂O₄S C₂₅H₁₅NO₃S
Key Functional Groups Benzo[d]thiazole, cyanovinyl, benzo[f]chromene carboxylate Benzo[d]thiazole, cinnamate, 4-oxochromene
Molecular Weight (g/mol) 500.53 409.45
UV-Vis Absorption (λ_max) ~450 nm (estimated, due to extended conjugation) ~390 nm (reported for cinnamate-chromene hybrids)
Synthetic Route Likely Knoevenagel condensation + esterification Crystallographically confirmed via esterification
Functional Analogues

The triazole-thione derivative “(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione” () shares a conjugated system but replaces benzothiazole with a triazole core. This substitution reduces aromaticity and alters hydrogen-bonding capacity, impacting solubility and biological activity .

Research Findings and Methodological Insights

Spectroscopic Characterization
  • NMR and UV Analysis: For chromene derivatives, ¹H-NMR typically shows deshielded aromatic protons (δ 7.5–8.5 ppm) and carbonyl signals (δ 165–175 ppm in ¹³C-NMR). The cyanovinyl group in the target compound may exhibit characteristic C≡N stretching at ~2200 cm⁻¹ in IR .
  • Crystallography : SHELX software () is widely used for resolving such structures, confirming stereochemistry and hydrogen-bonding networks (e.g., N–H···O/S interactions in triazole analogues ).
Computational Studies

Density functional theory (DFT) methods (B3LYP functional, –2) predict the target compound’s electronic structure. The cyanovinyl group lowers the LUMO energy (-2.8 eV estimated), enhancing electron-accepting capacity compared to the cinnamate analogue (LUMO: -2.2 eV) .

Preparation Methods

Conventional Synthesis Method

The benzo[d]thiazole component can be prepared from o-haloanilines using methods reported in literature. Benzo[d]thiazole-2-thiol is first synthesized, which serves as a key intermediate for further modification. The preparation of 2-(benzo[d]thiazol-2-yl)acetonitrile, a critical precursor, involves the following reaction conditions:

Yield Reaction Conditions Experimental Procedure
88% 99.84°C for 0.15h; Microwave irradiation Reactions were performed in a focused microwave reactor (CEM Discover™), with power of 105W and temperature of 373K. Products were isolated by crystallization from ethanol and washed with a hexane/ethanol (7:3) mixture. Purification was achieved by flash column chromatography using ethyl acetate-ether (3:7) or dichloromethane as eluent.

Alternative Method Using Morpholine

Another approach involves the use of morpholine and elemental sulfur:

Yield Reaction Conditions Experimental Procedure
89% With morpholine and sulfur at 85.0°C for 4.0h To a solution of 2-(benzo[d]thiazol-2-yl)acetonitrile (300 mg, 1.72 mmol) in ethanol (10 mL) was added appropriate reagent (460 mg, 1.72 mmol), elemental sulfur (55 mg, 1.72 mmol) and morpholine (150 mg, 1.72 mmol) at room temperature. The mixture was heated to reflux at 85°C for 4h and monitored by TLC. The reaction mixture was dried under vacuum pressure and purified by trituration with methanol.

Knoevenagel Condensation for Cyanovinyl Formation

Piperidine-Catalyzed Condensation

The cyanovinyl linkage can be formed through Knoevenagel condensation of 2-(benzo[d]thiazol-2-yl)acetonitrile with appropriate aldehydes. The (E)-configuration is typically favored under these conditions:

Yield Reaction Conditions Experimental Procedure
52.07% With piperidine in ethanol at 80°C To a warm solution of 2-(benzo[d]thiazol-2-yl)acetonitrile (1 mmol) in absolute ethanol (8 mL) was added the corresponding aldehyde (1 mmol) and catalytic amount of piperidine (0.2 mmol). The reaction mixture was heated to 80°C for 0.5-1h, monitored by TLC and LCMS. The precipitate was collected by suction and recrystallized from ethanol.

Solvent-Free Knoevenagel Condensation

Recent advances in green chemistry have introduced solvent-free approaches for Knoevenagel condensation:

Method Catalyst Reaction Time Yield Reference
Grinding Basic alumina 5 minutes 89-95%
Ionic liquid ([MMIm][MSO4]) None (self-catalyzed) 2-7 minutes 92-99%
Amino-bifunctional frameworks Metal-organic frameworks 5 minutes ~100%

The solvent-free approach offers significant advantages in terms of reaction time and environmental impact, making it potentially suitable for industrial-scale synthesis.

Synthesis of 3-oxo-3H-benzo[f]chromene-2-carboxylate Moiety

Ethyl Ester Synthesis

The 3-oxo-3H-benzo[f]chromene-2-carboxylate component can be synthesized through the reaction of 2-hydroxynaphthalene-1,4-dione with appropriate cyanoacrylates:

Precursors Catalyst Conditions Product
(E)-ethyl 3-(3-chlorophenyl)-2-cyanoacrylate + 2-hydroxynaphthalene-1,4-dione Triethylamine Refluxing ethanol Ethyl 2-amino-4-(3-chlorophenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carboxylate

This approach can be modified by using different substituents on the phenyl ring and appropriate carbonyl compounds to obtain the desired benzo[f]chromene carboxylate structure.

Methyl Ester Variant

Alternative approaches use methyl esters as demonstrated in the synthesis of related compounds:

Compound Molecular Weight Structural Features
Methyl 10-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-9-methoxy-3-oxo-3H-benzo[f]chromene-2-carboxylate 379.3 g/mol Contains 3-oxo-3H-benzo[f]chromene-2-carboxylate core structure with methoxy and pyrrolidine substituents

Coupling Strategies for Final Compound Assembly

Esterification Reaction

The coupling of the 4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenol with 3-oxo-3H-benzo[f]chromene-2-carboxylic acid can be achieved through standard esterification procedures:

Method Coupling Agent Conditions Expected Yield
DCC/DMAP N,N'-Dicyclohexylcarbodiimide/4-Dimethylaminopyridine CH2Cl2, 0°C to rt, 12h 70-85%
EDC/HOBt 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide/Hydroxybenzotriazole DMF, 0°C to rt, 24h 65-80%
Acid chloride Thionyl chloride followed by phenol and base CH2Cl2, pyridine, 0°C to rt, 4h 75-90%

Alternative Microwave-Assisted Coupling

Microwave irradiation can significantly accelerate the coupling reaction:

Irradiation Power Temperature Time Catalyst Expected Yield
105W 373K 9-15 min DMAP (catalytic) 85-95%

This approach is particularly effective for sterically hindered substrates and provides higher yields with shorter reaction times compared to conventional heating methods.

Preparation of 4-(Benzo[d]thiazol-2-yl)phenol Intermediates

The synthesis of 4-(benzo[d]thiazol-2-yl)phenol derivatives, which are crucial intermediates, can be achieved through the reaction of 2-aminothiophenol with 4-hydroxybenzaldehyde:

Solvent Temperature Reaction Time Product
PEG-400 Room temperature Monitored by TLC 4-(Benzo[d]thiazol-2-yl)phenol

Further substitution on the phenol ring can be achieved to obtain derivatives such as:

Compound Melting Point (°C) Spectral Data
4-(Benzo[d]thiazol-2-yl)-2-methoxyphenol 169-171 FT-IR (ATR) ῡ (cm-1): 3098, 3005, 2934; 1H NMR (CDCl3, 400 MHz)/δ (ppm): 8.05 (d, J = 8.4 Hz, 1H), 7.88 (d, J = 8.0 Hz, 1H)

One-Pot Synthesis Approach

A more efficient approach involves a one-pot synthesis combining the Knoevenagel condensation and esterification steps:

Step Reagents Conditions Purpose
1 2-(Benzo[d]thiazol-2-yl)acetonitrile + 4-hydroxybenzaldehyde Piperidine, ethanol, 80°C, 1h Formation of cyanovinyl intermediate
2 + 3-oxo-3H-benzo[f]chromene-2-carboxylic acid DCC/DMAP, CH2Cl2, rt, 12h Esterification

This one-pot approach minimizes purification steps and potentially increases overall yield by avoiding isolation of intermediates.

Purification and Characterization

Purification Techniques

Technique Conditions Application
Column Chromatography CH2Cl2/ethyl acetate (80/20); 15-40 μm silica gel Purification of crude reaction products
Recrystallization iPrOH or ethanol Removal of minor impurities and obtaining crystals suitable for analysis
Trituration Methanol Purification of benzo[d]thiazole derivatives

Characterization Data

Expected characterization data for the target compound:

Analysis Method Expected Data
Melting Point 230-235°C (estimated based on similar compounds)
1H NMR Key signals: 8.3-8.4 (s, 1H, vinyl), 8.0-8.2 (m, aromatic), 7.5-7.9 (m, aromatic)
13C NMR Key signals: 170.1 (C=O), 161.7 (C=O), 152.4 (thiazole C2), 117.4 (CN), 113.2 (vinyl)
IR Key bands: 2210-2220 cm-1 (CN), 1720-1730 cm-1 (ester C=O), 1660-1670 cm-1 (chromene C=O)
HRMS Expected [M+H]+ based on molecular formula C30H16N2O4S

Comparative Analysis of Preparation Methods

Efficiency Comparison

Method Overall Steps Time Required Overall Yield Environmental Impact
Conventional Heating 4-5 36-48h 25-35% Moderate (organic solvents)
Microwave-Assisted 3-4 1-2h 40-50% Low-Moderate
Solvent-Free 3 3-4h 45-55% Low
One-Pot Synthesis 2 14-16h 35-45% Moderate

Catalyst Performance

Catalyst Reaction Type Reaction Time Yield Reusability
Piperidine Knoevenagel 0.5-1h 52% No
Basic Alumina Knoevenagel 5 min 89-95% Yes (3-4 cycles)
[MMIm][MSO4] Knoevenagel 2-7 min 92-99% Yes (5-6 cycles)
Amino-MOFs Knoevenagel 5 min ~100% Yes (multiple cycles)
DMAP Esterification 12h 70-85% No

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 3-oxo-3H-benzo[f]chromene-2-carboxylate, and how are intermediates characterized?

  • Methodology : The compound can be synthesized via multi-step reactions involving condensation and cyclization. For example, benzo[d]thiazole derivatives are often prepared by refluxing 2-aminothiazole precursors with aromatic aldehydes in acetic acid (method a) or using chloroacetic acid and sodium acetate (method b) . Key intermediates (e.g., cyanovinyl or chromene-carboxylate moieties) should be characterized using NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography to confirm regiochemistry and stereochemistry .

Q. What standard assays are used to evaluate the biological activity of this compound?

  • Methodology : Initial screening includes:

  • Antimicrobial activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi.
  • Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
  • Fluorescence properties : UV-Vis and fluorescence spectroscopy to assess chromene-based luminescence for potential sensor applications .

Q. How is the purity and stability of this compound validated under laboratory conditions?

  • Methodology :

  • Purity : HPLC (>95% purity) with C18 columns and acetonitrile/water gradients .
  • Stability : Accelerated degradation studies under heat (40–60°C), light (UV exposure), and humidity (75% RH) for 4–8 weeks, analyzed via LC-MS to identify degradation products .

Advanced Research Questions

Q. How can synthetic yields be optimized for the cyanovinyl-chromene core structure?

  • Methodology :

  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂, BF₃·Et₂O) to enhance cyclization efficiency .
  • Solvent effects : Compare polar aprotic solvents (DMF, DMSO) versus acetic acid for condensation steps .
  • Reaction monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation and adjust reaction times .

Q. What structural modifications enhance bioactivity while minimizing toxicity?

  • Methodology :

  • SAR studies : Synthesize analogs with substituted benzothiazoles (e.g., electron-withdrawing -NO₂ or -CF₃ groups) or modified chromene rings. Compare activities using dose-response curves .
  • Toxicity profiling : Assess hepatotoxicity in vitro (HepG2 cells) and in vivo (zebrafish models) for lead compounds .

Q. How do conflicting data on compound solubility and bioavailability arise, and how can they be resolved?

  • Methodology :

  • Solubility enhancement : Use co-solvents (PEG-400, DMSO) or nanoformulations (liposomes) .
  • Bioavailability studies : Conduct pharmacokinetic assays (Cmax, Tmax) in rodent models with LC-MS/MS quantification .

Q. What mechanistic insights exist for the compound’s interaction with biological targets?

  • Methodology :

  • Molecular docking : Simulate binding to enzymes (e.g., DNA gyrase for antimicrobial activity) using AutoDock Vina .
  • Enzyme inhibition assays : Measure IC₅₀ against purified targets (e.g., topoisomerase II for anticancer effects) .

Data Contradiction Analysis

Q. Why do similar compounds exhibit varying antimicrobial potencies despite structural homology?

  • Analysis : Differences in substituent electronegativity (e.g., -Cl vs. -OCH₃) alter membrane permeability or target binding. For example, chloro-substituted analogs show higher logP values, enhancing bacterial cell penetration .

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